molecular formula C13H26O2 B1433956 Tridecanoic-D25 acid CAS No. 202529-03-1

Tridecanoic-D25 acid

Cat. No. B1433956
CAS RN: 202529-03-1
M. Wt: 239.5 g/mol
InChI Key: SZHOJFHSIKHZHA-VVZIYBSUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tridecanoic-D25 acid, also known as N-Tridecanoic acid, is a 13-carbon medium-chain saturated fatty acid . It is an aliphatic monoacid . It is a labelled analogue of Tridecanoic acid . It can serve as an antipersister and antibiofilm agent that may be applied to research bacterial infections . Tridecanoic acid inhibits Escherichia coli persistence and biofilm formation .


Synthesis Analysis

Tridecanoic-D25 acid is synthesized and purified with the help of column and multidimensional liquid chromatography (MDLC), and characterized by Thin-layer chromatography (TLC), Electrospray Ionisation Mass Spectrometry (ESI–MS), Ultraviolet–Visible (UV–Vis), Fourier Transform Infrared Spectroscopy (FTIR), and Nuclear Magnetic Resonance (NMR) spectroscopic studies . The formula for Tridecanoic-D25 acid is CD3(CD2)11COOH .


Molecular Structure Analysis

The molecular formula of Tridecanoic-D25 acid is C13HD25O2 . The molecular weight is 239.50 . The structure of Tridecanoic-D25 acid can be represented as a SMILES string as CCCCCCCCCCCCC(O)=O .


Physical And Chemical Properties Analysis

The molecular weight of Tridecanoic-D25 acid is 239.50 . The form is individual and the concentration is neat . The storage temperature is -20°C .

Scientific Research Applications

Anaerobic Biodegradation of Hydrocarbons
Tridecanoic acid, specifically its deuterated forms such as d25-tridecanoic acid, has been identified as a metabolite in the anaerobic biodegradation of n-hexadecane by a nitrate-reducing consortium. This process is significant for understanding the natural attenuation of hydrocarbon pollutants in contaminated environments. The formation of d25-tridecanoic acid suggests a pathway involving carbon addition and subsequent transformations such as β-oxidation, which are crucial for the microbial breakdown of long-chain hydrocarbons in anaerobic conditions (Callaghan et al., 2008).

Synthesis for Biochemical Probes
Tridecanoic acid and its derivatives, including deuterated forms, are synthesized for use as biochemical probes in studying enzyme activities, such as desaturases. These compounds are essential for elucidating the mechanisms of enzyme-catalyzed reactions in lipid metabolism, providing insights into fundamental biological processes and potential therapeutic targets (Abad et al., 2000).

Investigating Microbial Metabolism in Arctic Environments
Deuterated tridecanoic acids have been used to study the bacterial metabolism of sea ice biomarker proxies like IP25 in Arctic sediments. Understanding these metabolic pathways is crucial for interpreting paleoclimatic data from sediment records, offering insights into past sea ice conditions and microbial activity in polar regions (Rontani et al., 2018).

Antimicrobial Applications
Tridecanoic acid isolated from Bacillus species has shown promising antimicrobial properties. Its application in conjunction with silver nanoparticles has demonstrated enhanced efficacy against various pathogens, suggesting potential use in disease control and antimicrobial therapies (Chowdhury et al., 2021).

Chemical Kinetics and Phase Transition Studies
Research on tridecanoic acid has also extended to studying its phase transitions and chemical kinetics, providing valuable data for materials science and engineering applications. Understanding the behavior of such fatty acids at different temperatures and conditions can inform the design of phase change materials and other functional compounds (Marikhin et al., 2017).

Mechanism of Action

Tridecanoic-D25 acid can serve as an antipersister and antibiofilm agent that may be applied to research bacterial infections . It inhibits Escherichia coli persistence and biofilm formation .

Safety and Hazards

Tridecanoic-D25 acid causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, mist, or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

properties

IUPAC Name

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,13-pentacosadeuteriotridecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26O2/c1-2-3-4-5-6-7-8-9-10-11-12-13(14)15/h2-12H2,1H3,(H,14,15)/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZHOJFHSIKHZHA-VVZIYBSUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tridecanoic-D25 acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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